1-[4-(Diphenylmethyl)piperazin-1-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone
Overview
Description
1-(Diphenylmethyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group and a thiadiazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common approach includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Diphenylmethyl Group: This step often involves the reaction of the piperazine derivative with diphenylmethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Thiadiazole Moiety: The thiadiazole ring can be introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a thiadiazole precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- 1-Diphenylmethyl-(3-methylamino)azetidine
Uniqueness
1-(Diphenylmethyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine stands out due to its unique combination of a piperazine ring, diphenylmethyl group, and thiadiazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS3/c1-28-21-23-22(30-24-21)29-16-19(27)25-12-14-26(15-13-25)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADDCROHOFAML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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